molecular formula C21H32O3 B12371624 14,15-Leukotriene A4 Methyl Ester

14,15-Leukotriene A4 Methyl Ester

Cat. No.: B12371624
M. Wt: 332.5 g/mol
InChI Key: WZOQRPCNKHTNMT-CSQRZUOSSA-N
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Description

14,15-Leukotriene A4 Methyl Ester is a synthetic derivative of Leukotriene A4, a naturally occurring eicosanoid involved in inflammatory responses. This compound is primarily used in research to study the biological effects of leukotrienes, which are lipid mediators that play a crucial role in inflammation and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14,15-Leukotriene A4 Methyl Ester involves the esterification of Leukotriene A4. One common method includes the use of triethylamine and hexane as solvents. The reaction typically proceeds under mild conditions to avoid the degradation of the sensitive epoxide ring .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The compound is often produced in solution form to maintain stability and purity .

Chemical Reactions Analysis

Types of Reactions: 14,15-Leukotriene A4 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

14,15-Leukotriene A4 Methyl Ester is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

14,15-Leukotriene A4 Methyl Ester exerts its effects by inhibiting Leukotriene A4 hydrolase, an enzyme involved in the biosynthesis of Leukotriene B4, a potent pro-inflammatory mediator. By inhibiting this enzyme, the compound reduces the production of Leukotriene B4, thereby modulating inflammatory responses. The molecular targets include the active site of Leukotriene A4 hydrolase, and the pathways involved are part of the arachidonic acid metabolism .

Comparison with Similar Compounds

Uniqueness: 14,15-Leukotriene A4 Methyl Ester is unique due to its stability and ease of handling compared to its parent compound, Leukotriene A4. Its methyl ester form allows for more controlled studies and applications in research, making it a valuable tool for investigating leukotriene biology and developing therapeutic agents .

Properties

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

methyl (5Z,8Z,10E,12E)-13-[(2S,3S)-3-pentyloxiran-2-yl]trideca-5,8,10,12-tetraenoate

InChI

InChI=1S/C21H32O3/c1-3-4-13-16-19-20(24-19)17-14-11-9-7-5-6-8-10-12-15-18-21(22)23-2/h5,7-11,14,17,19-20H,3-4,6,12-13,15-16,18H2,1-2H3/b7-5-,10-8-,11-9+,17-14+/t19-,20-/m0/s1

InChI Key

WZOQRPCNKHTNMT-CSQRZUOSSA-N

Isomeric SMILES

CCCCC[C@H]1[C@@H](O1)/C=C/C=C/C=C\C/C=C\CCCC(=O)OC

Canonical SMILES

CCCCCC1C(O1)C=CC=CC=CCC=CCCCC(=O)OC

Origin of Product

United States

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